molecular formula C27H29NO5S B241935 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide

Cat. No. B241935
M. Wt: 479.6 g/mol
InChI Key: NSZWTDKMDIONFT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is a synthetic compound that belongs to the class of xanthine derivatives.

Mechanism of Action

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor site and prevents the binding of adenosine, which is the endogenous ligand for the receptor. By blocking the activation of adenosine A1 receptors, 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide inhibits the downstream signaling pathways that are mediated by these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide are dependent on the specific system being studied. In the cardiovascular system, 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide has been shown to increase heart rate and blood pressure. In the central nervous system, 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide has been shown to increase wakefulness and decrease the duration of sleep. In the immune system, 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide has been shown to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide in lab experiments is its high potency and selectivity for adenosine A1 receptors. This allows for precise manipulation of the system being studied. One limitation is that 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide is a synthetic compound and may not accurately reflect the effects of endogenous adenosine.

Future Directions

There are several future directions for research involving 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin secretion. Another area of interest is the potential therapeutic applications of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide in the treatment of cardiovascular disease and neurological disorders. Additionally, further research is needed to fully understand the complex signaling pathways that are mediated by adenosine A1 receptors.

Synthesis Methods

The synthesis of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide involves several steps. The first step is the preparation of 2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, which is achieved by the condensation of 2,5-dimethylresorcinol and benzaldehyde in the presence of a Lewis acid catalyst. The second step is the alkylation of the furochromone with 1-(bromomethyl)-3-(methylsulfanyl)propane in the presence of a base. The final step is the amidation of the resulting compound with propionyl chloride in the presence of a base.

Scientific Research Applications

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide has been used extensively in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological processes. It has been used to study the effects of adenosine A1 receptor activation on the cardiovascular system, the central nervous system, and the immune system. 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide has also been used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness.

properties

Product Name

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

3-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]propanamide

InChI

InChI=1S/C27H29NO5S/c1-16-20(9-10-25(30)28-19(15-29)11-12-34-3)27(31)33-23-14-24-22(13-21(16)23)26(17(2)32-24)18-7-5-4-6-8-18/h4-8,13-14,19,29H,9-12,15H2,1-3H3,(H,28,30)/t19-/m0/s1

InChI Key

NSZWTDKMDIONFT-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)N[C@@H](CCSC)CO

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC(=C3C4=CC=CC=C4)C)CCC(=O)NC(CCSC)CO

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)NC(CCSC)CO

Origin of Product

United States

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